3-cyclohexylbutanoic acid chemical structure and physical properties
3-cyclohexylbutanoic acid chemical structure and physical properties
An In-depth Technical Guide to 3-Cyclohexylbutanoic Acid for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: 3-Cyclohexylbutanoic acid is a carboxylic acid featuring a cyclohexane ring attached to a butyric acid moiety. This unique structural combination imparts specific physicochemical properties that make it an interesting candidate for investigation in various scientific domains, including medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and analytical characterization, offering valuable insights for researchers and professionals in drug development.
I. Chemical Structure and Identifiers
3-Cyclohexylbutanoic acid possesses a chiral center at the third carbon of the butanoic acid chain, where the cyclohexane ring is attached. This leads to the existence of two enantiomers, (R)-3-cyclohexylbutanoic acid and (S)-3-cyclohexylbutanoic acid.
Key Identifiers:
-
IUPAC Name: 3-cyclohexylbutanoic acid[1]
-
CAS Number: 4361-38-0[1]
-
Molecular Formula: C10H18O2[1]
-
Molecular Weight: 170.25 g/mol [1]
-
Canonical SMILES: CC(CC(=O)O)C1CCCCC1[1]
-
InChI Key: CDPQZLVBRUMMRQ-UHFFFAOYSA-N[1]
Chemical Structure:
Caption: 2D Chemical Structure of 3-Cyclohexylbutanoic Acid.
II. Physical and Chemical Properties
The physical properties of 3-cyclohexylbutanoic acid are crucial for its handling, formulation, and application. Below is a table summarizing its key computed and, where available, experimental properties.
| Property | Value | Source |
| Molecular Weight | 170.25 g/mol | PubChem[1] |
| XLogP3 | 3.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Boiling Point | 275.7 °C (for 3-cyclohexylpropanoic acid) | ChemSrc[2] |
| Melting Point | 14-17 °C (for 3-cyclohexylpropanoic acid) | ChemSrc[2] |
| Density | 0.998 g/mL (for 3-cyclohexylpropanoic acid) | ChemSrc[2] |
III. Synthesis and Purification
A common and logical approach to synthesize 3-cyclohexylbutanoic acid is through a malonic ester synthesis, which allows for the straightforward introduction of the carboxylic acid functionality.
Conceptual Synthesis Workflow:
Caption: A potential synthetic route to 3-cyclohexylbutanoic acid.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of (Bromomethyl)cyclohexane.
-
Rationale: This step creates a suitable electrophile for the subsequent malonic ester synthesis. An alternative to the depicted Grignard reaction is the radical bromination of methylcyclohexane.
-
Procedure: To a solution of (cyclohexyl)methanol in a suitable solvent like diethyl ether, cooled in an ice bath, phosphorus tribromide is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then carefully quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (bromomethyl)cyclohexane.
-
-
Step 2: Malonic Ester Synthesis.
-
Rationale: This classic C-C bond-forming reaction builds the carbon skeleton of the target molecule.[3]
-
Procedure: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, diethyl malonate is added dropwise. The resulting solution is stirred, and then (bromomethyl)cyclohexane is added. The reaction mixture is heated to reflux for several hours.[3]
-
-
Step 3: Hydrolysis and Decarboxylation.
-
Rationale: The ester groups are hydrolyzed to carboxylic acids, and subsequent heating leads to the decarboxylation of the malonic acid derivative to yield the final product.[3]
-
Procedure: After cooling, a solution of sodium hydroxide in water is added to the reaction mixture, and it is refluxed to hydrolyze the esters. The ethanol is removed by distillation. The remaining aqueous solution is acidified with concentrated hydrochloric acid, which leads to the precipitation of the dicarboxylic acid intermediate. This intermediate is then heated, causing decarboxylation to yield 3-cyclohexylpropanoic acid (a close analog, the synthesis of the target molecule would require a different starting material but a similar process). The crude product is then extracted with an organic solvent.
-
-
Purification:
-
Rationale: To obtain a high-purity product suitable for research and development.
-
Procedure: The crude 3-cyclohexylbutanoic acid can be purified by vacuum distillation or by column chromatography on silica gel.
-
IV. Analytical Characterization
To confirm the identity and purity of synthesized 3-cyclohexylbutanoic acid, a combination of spectroscopic techniques is employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a broad multiplet in the range of 0.8-1.8 ppm), the methyl protons (a doublet), the methylene protons adjacent to the carbonyl group (a doublet of doublets), and the methine proton attached to the cyclohexane ring (a multiplet). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 170-180 ppm), the carbons of the cyclohexane ring, and the carbons of the butanoic acid chain.
2. Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching vibrations.[4][5][6] A strong and sharp carbonyl (C=O) stretching absorption is expected between 1700 and 1725 cm⁻¹.[4][5]
3. Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.
V. Applications in Drug Development
While direct applications of 3-cyclohexylbutanoic acid in drug development are not extensively documented, its derivatives have been explored for their biological activities. For instance, 3-hydroxy-3-cyclohexylbutyric acid derivatives have been synthesized and evaluated as potential inhibitors of cholesterol biosynthesis.[7] Although these specific derivatives did not show high specific inhibitory activity on HMG-CoA reductase, the structural motif of a cyclohexyl group attached to a short-chain carboxylic acid is present in various biologically active molecules.[7] This suggests that 3-cyclohexylbutanoic acid could serve as a valuable building block for the synthesis of novel therapeutic agents.
VI. Safety and Handling
Based on GHS classifications, 3-cyclohexylbutanoic acid is considered harmful if swallowed and causes skin and eye irritation.[1][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
-
PubChem. (n.d.). 3-Cyclohexylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Carganico, G., Cozzi, P., & Orsini, G. (1983). Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 2. Cyclic analogues of mevalonic acid. Journal of Medicinal Chemistry, 26(12), 1767–1769. [Link][9]
-
U.S. Environmental Protection Agency. (2023). Butanoic acid, 3-methyl-, cyclohexyl ester. Substance Registry Services. Retrieved from [Link][10]
-
PubChemLite. (n.d.). 3-cyclohexylbutanoic acid (C10H18O2). Retrieved from [Link][11]
-
Carganico, G., Cozzi, P., & Orsini, G. (1983). Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 2. Cyclic analogues of mevalonic acid. PubMed. Retrieved from [Link][7]
-
PubChem. (n.d.). Methyl 3-cyclohexylbutanoate. National Center for Biotechnology Information. Retrieved from [Link][12]
-
ChemSrc. (2025). 3-cyclohexylpropanoic acid. Retrieved from [Link][2]
-
Cozzi, P., Garganico, G., & Orsini, G. (1983). Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 1. Cyclic homologs of 3-hydroxy-3-methylglutaric acid. ACS Publications. Retrieved from [Link][13]
-
PubChem. (n.d.). Cyclohexanebutanoic acid. National Center for Biotechnology Information. Retrieved from [Link][14]
-
Chegg. (n.d.). How would you synthesize the below compound from cyclohexanone?. Retrieved from [Link][3]
-
NIST. (n.d.). Butanoic acid, cyclohexyl ester. NIST Chemistry WebBook. Retrieved from [Link][15]
-
NextSDS. (n.d.). 3-Cyclohexylbutyric acid — Chemical Substance Information. Retrieved from [Link][8]
-
FooDB. (2010). Showing Compound Cyclohexyl butanoate (FDB012825). Retrieved from [Link][16]
-
Cheméo. (n.d.). Chemical Properties of Butanoic acid, cyclohexyl ester (CAS 1551-44-6). Retrieved from [Link][17]
-
NIST. (n.d.). Butanoic acid, cyclohexyl ester. NIST Chemistry WebBook. Retrieved from [Link][18]
-
NIST. (n.d.). Butanoic acid, cyclohexyl ester. NIST Chemistry WebBook. Retrieved from [Link][19]
-
Google Patents. (n.d.). US5442105A - Process for producing cyclohexylbutyric acid derivative. Retrieved from [20]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link][4]
-
Synerzine. (2018). Butanoic acid, cyclohexyl ester. Retrieved from [Link][21]
-
Stenutz. (n.d.). cyclohexyl butanoate. Retrieved from [Link][22]
-
The Good Scents Company. (n.d.). cyclohexyl butyrate. Retrieved from [Link][23]
-
PubChem. (n.d.). Cyclohexyl butyrate. National Center for Biotechnology Information. Retrieved from [Link][24]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link][5]
-
Chemical Synthesis Database. (2025). 4-(4-cyclohexyloxy-cyclohexyl)-butyric acid. Retrieved from [Link][25]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid. Retrieved from [Link][6]
Sources
- 1. 3-Cyclohexylbutanoic acid | C10H18O2 | CID 2753328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. homework.study.com [homework.study.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. docbrown.info [docbrown.info]
- 7. Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 2. Cyclic analogues of mevalonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nextsds.com [nextsds.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. PubChemLite - 3-cyclohexylbutanoic acid (C10H18O2) [pubchemlite.lcsb.uni.lu]
- 12. Methyl 3-cyclohexylbutanoate | C11H20O2 | CID 12700687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Butanoic acid, cyclohexyl ester [webbook.nist.gov]
- 16. Showing Compound Cyclohexyl butanoate (FDB012825) - FooDB [foodb.ca]
- 17. Butanoic acid, cyclohexyl ester (CAS 1551-44-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. Butanoic acid, cyclohexyl ester [webbook.nist.gov]
- 19. Butanoic acid, cyclohexyl ester [webbook.nist.gov]
- 20. US5442105A - Process for producing cyclohexylbutyric acid derivative - Google Patents [patents.google.com]
- 21. synerzine.com [synerzine.com]
- 22. cyclohexyl butanoate [stenutz.eu]
- 23. cyclohexyl butyrate, 1551-44-6 [thegoodscentscompany.com]
- 24. Cyclohexyl butyrate | C10H18O2 | CID 243783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. chemsynthesis.com [chemsynthesis.com]
